molecular formula C10H11ClO B1409053 1-Chloro-2-ethoxy-4-vinylbenzene CAS No. 2169438-85-9

1-Chloro-2-ethoxy-4-vinylbenzene

Cat. No.: B1409053
CAS No.: 2169438-85-9
M. Wt: 182.64 g/mol
InChI Key: HSRMTHZPHDTXRO-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-4-vinylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-ethoxybenzene with vinyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl-substituted derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-chloro-2-ethoxy-4-vinylbenzaldehyde or 1-chloro-2-ethoxy-4-vinylbenzoic acid.

    Reduction: Formation of 1-chloro-2-ethoxy-4-ethylbenzene.

    Substitution: Formation of 1-hydroxy-2-ethoxy-4-vinylbenzene or 1-amino-2-ethoxy-4-vinylbenzene.

Scientific Research Applications

1-Chloro-2-ethoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the chlorine and ethoxy groups can undergo further chemical modifications. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

1-Chloro-2-ethoxy-4-vinylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2-ethoxybenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.

    1-Chloro-4-vinylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    2-Ethoxy-4-vinylbenzene: Lacks the chlorine atom, altering its electrophilic substitution reactions.

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical properties and reactivity patterns that are valuable in various applications.

Properties

IUPAC Name

1-chloro-4-ethenyl-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRMTHZPHDTXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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